2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is a complex organic compound that features a benzimidazole ring substituted with a methyl group and an aniline moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline typically involves multi-step organic reactions. One common approach is:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the methylated benzimidazole with 3-pyridinylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole N-oxide, while reduction could produce a fully reduced benzimidazole derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, benzimidazole derivatives are known for their antimicrobial and anticancer properties, so this compound might exhibit similar activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline would depend on its specific application. For example, if used as a drug, it might interact with a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1H-benzimidazol-2-yl)aniline: Lacks the pyridine moiety, which might affect its biological activity and chemical reactivity.
N-(3-pyridinylmethyl)aniline: Lacks the benzimidazole ring, which could influence its stability and interactions with biological targets.
2-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline: Lacks the methyl group, which might alter its physical properties and reactivity.
Uniqueness
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is unique due to the presence of both a methylated benzimidazole ring and a pyridine moiety. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C20H18N4/c1-14-6-4-10-18-19(14)24-20(23-18)16-8-2-3-9-17(16)22-13-15-7-5-11-21-12-15/h2-12,22H,13H2,1H3,(H,23,24) |
InChI Key |
LQGOPMJQGAZSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.